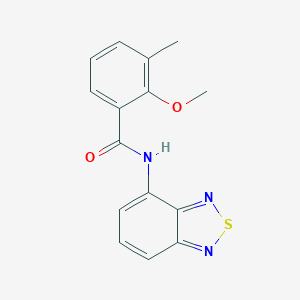
N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide, also known as BZML, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BZML is a member of the benzothiadiazole family, which has been widely studied for its biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide is not fully understood, but studies have suggested that it may act through multiple pathways. N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide has been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression, respectively. N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide has also been shown to induce oxidative stress and disrupt mitochondrial function, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide has been shown to induce DNA damage, leading to cell cycle arrest and apoptosis. N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide has been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide in lab experiments is its potent anti-cancer activity against various cancer cell lines. N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide has also been shown to have anti-inflammatory and anti-viral properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide in lab experiments is its complex synthesis process, which may limit its availability for large-scale experiments.
Direcciones Futuras
There are several future directions for the research on N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide. One of the directions is to further elucidate its mechanism of action, as the exact pathways through which it exerts its anti-cancer, anti-inflammatory, and anti-viral activities are not fully understood. Another direction is to investigate the potential of N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide as a therapeutic agent in animal models and clinical trials. Additionally, the development of more efficient and cost-effective synthesis methods for N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide may increase its availability for future research.
Métodos De Síntesis
N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide can be synthesized through a multi-step reaction process, starting with the reaction of 2-amino-3-methylphenol with 2-chloro-4-methoxybenzoic acid to form 2-(2-hydroxy-3-methylphenyl)-4-methoxybenzoic acid. The resulting compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with 2-aminobenzothiazole to yield N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide. The overall synthesis process involves several purification steps to obtain a pure product with high yield.
Aplicaciones Científicas De Investigación
N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide has shown promising results in various scientific research applications. One of the most significant applications of N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide is in the field of cancer research. Studies have shown that N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide has potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer. N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In addition to its anti-cancer properties, N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide has also been studied for its anti-inflammatory and anti-viral activities. N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide has also been shown to inhibit the replication of certain viruses, including HIV-1 and herpes simplex virus.
Propiedades
Fórmula molecular |
C15H13N3O2S |
|---|---|
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C15H13N3O2S/c1-9-5-3-6-10(14(9)20-2)15(19)16-11-7-4-8-12-13(11)18-21-17-12/h3-8H,1-2H3,(H,16,19) |
Clave InChI |
NTUFQURIHCFWIN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=CC=CC3=NSN=C32 |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)NC2=CC=CC3=NSN=C32)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,5,6-tetrafluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methoxybenzamide](/img/structure/B250955.png)
![N-{4-[(2,5-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B250957.png)
![N-{4-[(2-bromobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B250958.png)
![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B250959.png)
![N-{2-methoxy-4-[(4-propoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B250960.png)
![N-{4-[(4-ethylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B250963.png)
![N-{4-[(5-chloro-1-naphthoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B250964.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-[(3-chloro-4-methoxybenzoyl)amino]benzoate](/img/structure/B250965.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-[(4-bromobenzoyl)amino]benzoate](/img/structure/B250967.png)
![Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B250969.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B250970.png)
![Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B250971.png)
![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide](/img/structure/B250972.png)
![Benzamide, 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-](/img/structure/B250973.png)